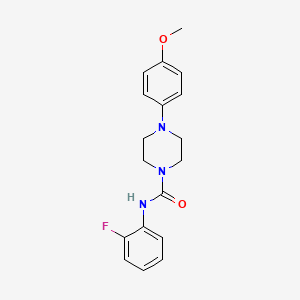![molecular formula C14H26N2O3S2 B5406787 4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5406787.png)
4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine, also known as BCTM, is a chemical compound primarily used in scientific research. It is a heterocyclic compound that contains a piperidine ring and a thiomorpholine ring, which are both important in its mechanism of action. BCTM has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine acts as a selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory. This compound also acts as a modulator of the nicotinic acetylcholine receptor, which is involved in various physiological processes, including muscle contraction, neurotransmitter release, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce anxiety, and enhance synaptic plasticity. This compound has also been shown to have neuroprotective effects, protecting against oxidative stress and neuroinflammation.
実験室実験の利点と制限
4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine has several advantages as a research tool, including its selectivity for acetylcholinesterase and its ability to modulate the nicotinic acetylcholine receptor. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, further optimization of the synthesis of this compound could lead to more efficient and cost-effective production of this important research tool.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Its mechanism of action as a selective acetylcholinesterase inhibitor and modulator of the nicotinic acetylcholine receptor makes it a valuable research tool for studying cognitive function, memory, and other physiological processes. Further research on this compound could lead to the development of new therapeutic agents and a better understanding of the cholinergic system and its role in health and disease.
合成法
The synthesis of 4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine involves several steps, including the reaction of butylsulfonyl chloride with piperidine to form N-butylsulfonypiperidine. This intermediate is then reacted with thiomorpholine to form this compound. The synthesis of this compound has been optimized over the years, resulting in a more efficient and cost-effective process.
科学的研究の応用
4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been used to study the role of the cholinergic system in cognitive function and memory. In pharmacology, this compound has been used to study the mechanisms of action of various drugs, including acetylcholinesterase inhibitors.
特性
IUPAC Name |
(1-butylsulfonylpiperidin-4-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S2/c1-2-3-12-21(18,19)16-6-4-13(5-7-16)14(17)15-8-10-20-11-9-15/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPCBPKFZCGQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5406704.png)
![(3S*,4R*)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3-methoxypiperidin-4-amine](/img/structure/B5406713.png)
![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5406719.png)
![1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5406725.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-2-yl]methylene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5406730.png)

![2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5406747.png)

![3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5406766.png)
![2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5406768.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylhexanamide](/img/structure/B5406773.png)

![N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5406807.png)
![N,N-diethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B5406808.png)
